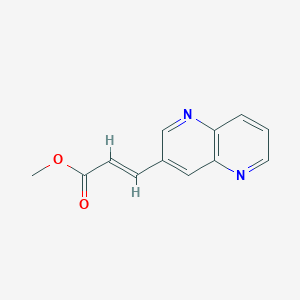
(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate
Descripción general
Descripción
(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate, also known as (E)-Methyl 3-naphthacrylate, is a synthetic organic compound with a wide range of applications in the pharmaceutical, agricultural, and chemical industries. This compound is a versatile intermediate molecule used in the synthesis of various active pharmaceutical ingredients (APIs) and other compounds. It is a colorless, odorless, and thermally stable liquid with a boiling point of 203 °C and a melting point of -20 °C. The structure of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate is shown in Figure 1.
Figure 1: Structure of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate
Aplicaciones Científicas De Investigación
Efficient Synthesis Methods
- Synthesis of Benzo[b][1,8]naphthyridine‐3‐carboxylic Methyl Esters :
- A study describes the synthesis of methyl-3-(2-chloroquinolin-3-yl)acrylates, leading to the production of methyl benzo[b][1,8]naphthyridin-3-carboxylate with good yields (Nithyadevi & Rajendran, 2006).
Polymer Science and Photochemistry
Photo-cross-linkable Polymers for Corrosion Inhibition :
- Poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) and similar polymers synthesized via click-chemistry have been used as efficient corrosion inhibitors for mild steel in acidic medium (Baskar et al., 2014).
Naphthalimide Dyes as Polymerizable Light Initiators :
- Research on acrylated naphthalimide one-component visible light initiators shows their effectiveness in photopolymerization and migration stability in cured films (Yang et al., 2018).
Material Chemistry and Catalysis
- Catalytic Hydration of Organonitriles :
- A study demonstrates how [Rh(COD)(μ-Cl)]2 treatment results in excellent catalysts for hydration of various organonitriles, producing corresponding organoamides, indicating the potential role of naphthyridine derivatives in catalysis (Daw et al., 2012).
Environmental Applications
- Biotrickling Filter for Methyl Acrylate Removal :
- A study on a biotrickling filter packed with ceramic particles and activated sludge for treating methyl acrylate waste gas showed excellent removal efficiency, indicating potential environmental applications (Wu et al., 2016).
Propiedades
IUPAC Name |
methyl (E)-3-(1,5-naphthyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)5-4-9-7-11-10(14-8-9)3-2-6-13-11/h2-8H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYEFBNBGNGPC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



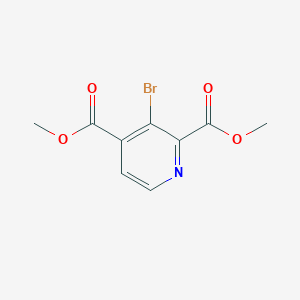
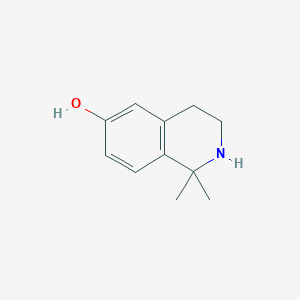
![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
![N-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)
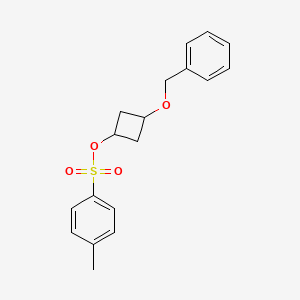
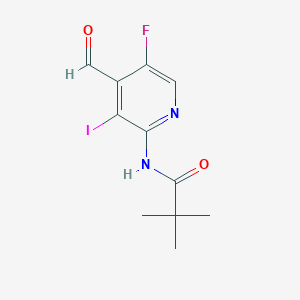
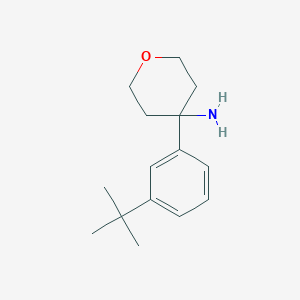

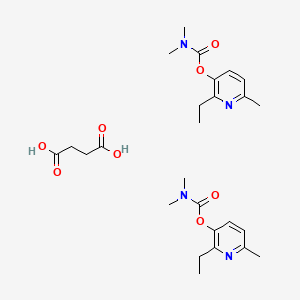
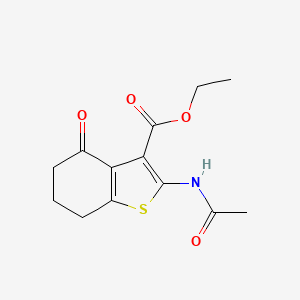
![2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1392856.png)
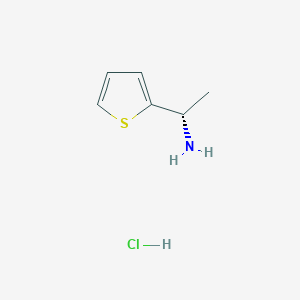
![2-[5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1392859.png)
![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)](/img/structure/B1392861.png)